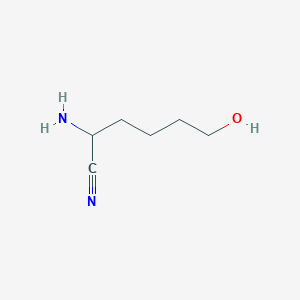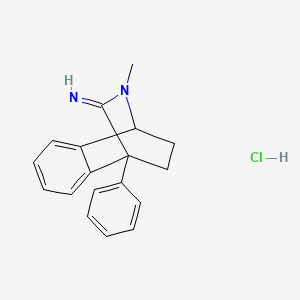
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride typically involves multicomponent reactions. These reactions are advantageous due to their efficiency in generating molecular diversity and complexity. One common synthetic route involves the use of cyclic enaminones, arylglyoxals, and cyclic 1,3-dicarbonyl compounds under reflux conditions in ethanol . Industrial production methods often employ catalytic hydrogenation and other environmentally friendly techniques to ensure high yield and selectivity .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, often catalyzed by selenium dioxide.
Reduction: Catalytic reduction using Pd/CaCO3 in ethanol is a common method.
Substitution: Bromination reactions are also notable, where the compound reacts with bromine to form brominated derivatives.
The major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various bioactive molecules and chiral ligands.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation . The compound’s unique structure allows it to interact with various receptors and enzymes, making it a valuable tool in pharmacological research.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1,4-ethano-3-imino-2-methyl-4-phenylisoquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the ethano and imino groups, which contribute to the unique properties of this compound.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound, known for its use in chiral discrimination studies.
Propiedades
Número CAS |
52371-25-2 |
|---|---|
Fórmula molecular |
C18H19ClN2 |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
9-methyl-1-phenyl-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-imine;hydrochloride |
InChI |
InChI=1S/C18H18N2.ClH/c1-20-16-11-12-18(17(20)19,13-7-3-2-4-8-13)15-10-6-5-9-14(15)16;/h2-10,16,19H,11-12H2,1H3;1H |
Clave InChI |
RZWGOQANDNMYTM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC(C1=N)(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
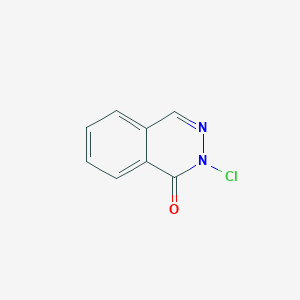
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
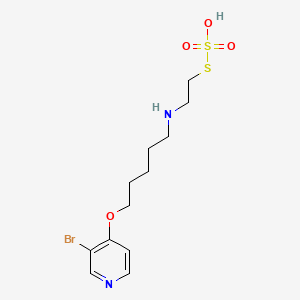
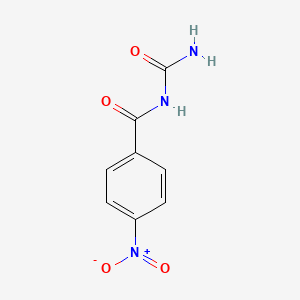
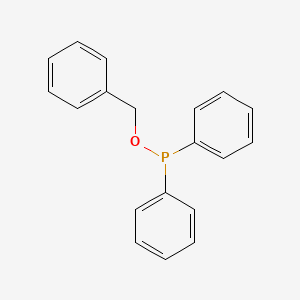
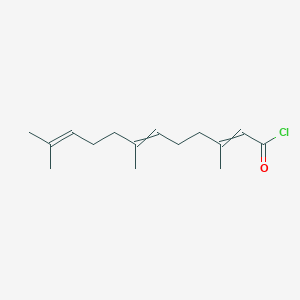
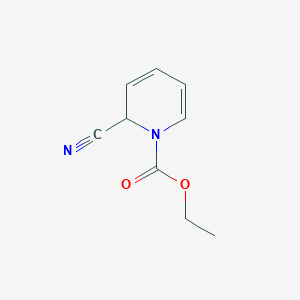
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
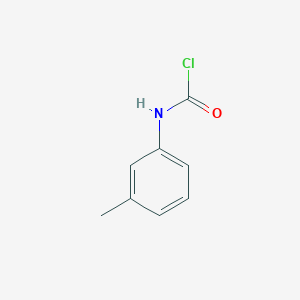
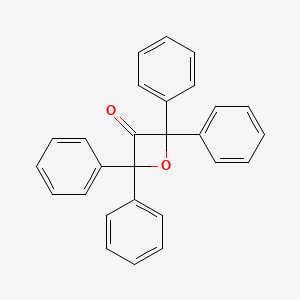
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
